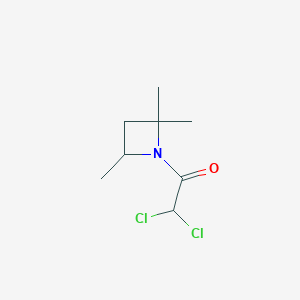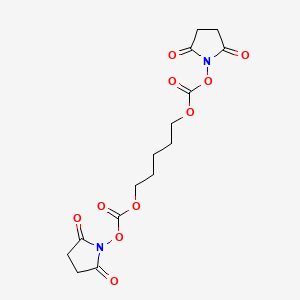![molecular formula C9H12NNaO5S2 B13797132 1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt CAS No. 25264-32-8](/img/structure/B13797132.png)
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt is a chemical compound with the molecular formula C9H11NO4S2Na. It is a sulfonic acid derivative that contains both a sulfonyl group and an amino group attached to a propane backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the amino group from the 1-propanesulfonic acid. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and sulfonamides.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt involves its interaction with specific molecular targets and pathways. The sulfonyl and amino groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanesulfonic acid, 3-[(phenylamino)]-, sodium salt
- 1-Propanesulfonic acid, 2-hydroxy-3-[(phenylsulfonyl)amino]-, sodium salt
Uniqueness
1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt is unique due to the presence of both sulfonyl and amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
25264-32-8 |
|---|---|
Fórmula molecular |
C9H12NNaO5S2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
sodium;3-(benzenesulfonamido)propane-1-sulfonate |
InChI |
InChI=1S/C9H13NO5S2.Na/c11-16(12,13)8-4-7-10-17(14,15)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
FYPGEZDJXUJJJG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


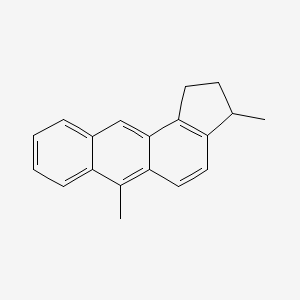
![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
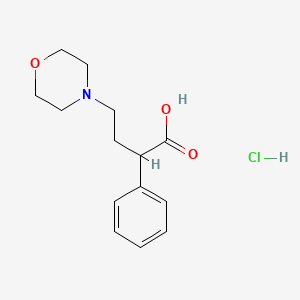

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
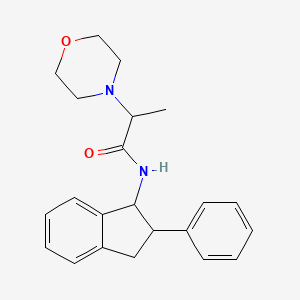
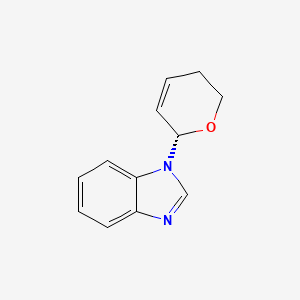
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
